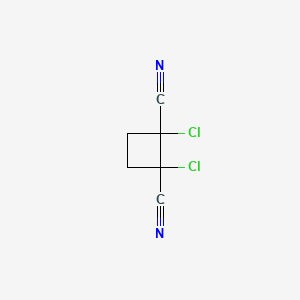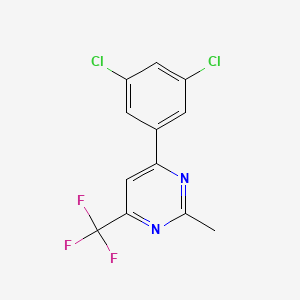
B-L-Fucopyranosylphenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: B-L-Fucopyranosylphenyl isothiocyanate can be synthesized through the reaction of glycosidophenylisothiocyanates with various substrates . The reaction typically involves the use of isothiocyanate derivatives and fucopyranosyl groups under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The compound is then purified and characterized to ensure it meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: B-L-Fucopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Temperature: Reaction conditions often involve moderate temperatures to facilitate the desired transformations.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Adducts: Resulting from addition reactions with nucleophiles.
Applications De Recherche Scientifique
B-L-Fucopyranosylphenyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry:
Neoglycoprotein Synthesis: Used in the preparation of neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions.
Biology:
Cell Surface Studies: Employed in the investigation of membrane lectins and their sugar specificity on cell surfaces.
Medicine:
Drug Targeting: Utilized in drug targeting studies to enhance the delivery and efficacy of therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of B-L-Fucopyranosylphenyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules . This interaction is facilitated by the isothiocyanate group, which acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . The resulting conjugates can then be used for various applications, including drug targeting and cell surface studies .
Comparaison Avec Des Composés Similaires
B-L-Fucopyranosylphenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: A simpler compound with similar reactivity but lacking the fucopyranosyl group.
Glucopyranosylphenyl isothiocyanate: Another glycosidophenyl isothiocyanate with a glucopyranosyl group instead of a fucopyranosyl group.
Uniqueness:
Fucopyranosyl Group: The presence of the fucopyranosyl group in this compound imparts unique properties, such as enhanced specificity for certain biological targets.
Neoglycoprotein Synthesis: Its suitability for neoglycoprotein synthesis makes it particularly valuable for studying carbohydrate-protein interactions.
Propriétés
Formule moléculaire |
C13H15NO5S |
|---|---|
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13+/m0/s1 |
Clé InChI |
UDYHMLWCTHVMQT-RCGNDRPLSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)












